molecular formula C22H34N2O7 B4146393 1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4146393
M. Wt: 438.5 g/mol
InChI Key: GEYHMWDDUKSEAU-UHFFFAOYSA-N
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Description

1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and an ethoxyethyl chain linked to a methoxyphenoxy group, which is further substituted with an allyl group. The oxalate salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the 4-allyl-2-methoxyphenol: This can be achieved through the allylation of 2-methoxyphenol using allyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The 4-allyl-2-methoxyphenol is then reacted with 2-chloroethanol to form 2-(4-allyl-2-methoxyphenoxy)ethanol.

    Formation of the piperazine derivative: The 2-(4-allyl-2-methoxyphenoxy)ethanol is reacted with 1-(2-chloroethyl)-4-ethylpiperazine under basic conditions to form the desired compound.

    Oxalate Salt Formation: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The allyl group can be reduced to form a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products

    Epoxide: From oxidation of the allyl group.

    Aldehyde: From further oxidation of the epoxide.

    Propyl derivative: From reduction of the allyl group.

    Substituted derivatives: From nucleophilic aromatic substitution of the methoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is not well-documented. based on its structure, it may interact with biological targets such as receptors or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring can act as a scaffold for binding to various molecular targets, while the allyl and methoxy groups can modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}azepanium: Similar structure but with an azepane ring instead of a piperazine ring.

    2-Methoxy-4-(2-propenyl)phenol (Eugenol): Contains the 4-allyl-2-methoxyphenol moiety but lacks the piperazine and ethoxyethyl groups.

Uniqueness

1-{2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate is unique due to its combination of a piperazine ring with an ethoxyethyl chain and a 4-allyl-2-methoxyphenoxy group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.C2H2O4/c1-4-6-18-7-8-19(20(17-18)23-3)25-16-15-24-14-13-22-11-9-21(5-2)10-12-22;3-1(4)2(5)6/h4,7-8,17H,1,5-6,9-16H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYHMWDDUKSEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 2
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 3
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 4
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 5
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Reactant of Route 5
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Reactant of Route 6
1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

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